((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone
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Description
((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2-phenylthiazol-4-yl)methanone is a useful research compound. Its molecular formula is C19H19N5OS and its molecular weight is 365.46. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry Applications
- HIV Entry Inhibition : Compounds targeting the CCR5 receptor, such as 4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140), have shown potent noncompetitive allosteric antagonist activity, highlighting a potential mechanism for HIV-1 inhibition through allosteric modulation of the CCR5 receptor (Watson et al., 2005).
Materials Science and Nanotechnology
- Nanoparticle Synthesis : A hetero bicyclic compound, 5-(hydroxymethyl)-1,2-diphenyl-3,7-dioxa-8-aza-bicyclo [3.2.octan-2-ol, was used as a reducing and stabilizing agent for preparing zinc nanoparticles, showcasing its application in materials science and nanotechnology (Pushpanathan & Kumar, 2014).
Synthetic Chemistry
- Catalysis : Compounds with triazolylmethanol structures have been developed as ligands for Cu(I) complexes, acting as highly active catalysts for Huisgen 1,3-dipolar cycloadditions, demonstrating their utility in facilitating efficient and rapid chemical synthesis (Ozcubukcu et al., 2009).
- Electrochemical Applications : Aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives displayed liquid crystal behaviors and reversible oxidation waves in cyclic voltammetry, indicating potential applications in electrochemical sensors and devices (Zhao et al., 2013).
Properties
IUPAC Name |
(2-phenyl-1,3-thiazol-4-yl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c25-19(17-10-26-18(22-17)13-4-2-1-3-5-13)24-14-6-7-15(24)9-16(8-14)23-12-20-11-21-23/h1-5,10-12,14-16H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZPHYWLSEXKFSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CSC(=N3)C4=CC=CC=C4)N5C=NC=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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